molecular formula C12H14N2O2 B8331248 2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine

2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine

Cat. No.: B8331248
M. Wt: 218.25 g/mol
InChI Key: MXBKFKSESIIFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[4-(4-methyl-1,3-oxazol-2-yl)phenoxy]ethanamine

InChI

InChI=1S/C12H14N2O2/c1-9-8-16-12(14-9)10-2-4-11(5-3-10)15-7-6-13/h2-5,8H,6-7,13H2,1H3

InChI Key

MXBKFKSESIIFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CC=C(C=C2)OCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound of Example 1, {2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethyl}-carbamic acid benzyl ester, (166 mg, 0.47 mmol) was dissolved in methanol (5 ml) and 10% Pd/C (50 mg) and 1,4-cyclohexadiene (192 mg, 2.4 mmol) were added to the resulting solution. The mixture was allowed to stir for about sixteen hours, and then it was filtered through diatomaceous earth, and the filter pad was washed with methanol. The filtrate was concentrated in vacuo to dryness, and the resulting material (92 mg, 90% yield), which was determined to be pure by 1H NMR, was used directly without further purification. LRMS ([M+H]+)=219.2.
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethyl}-carbamic acid benzyl ester
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
90%

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